3-(1,3-thiazol-2-yl)oxetan-3-amine hydrochloride
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Overview
Description
3-(1,3-thiazol-2-yl)oxetan-3-amine hydrochloride is a chemical compound that features a thiazole ring and an oxetane ring The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, while the oxetane ring is a four-membered cyclic ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-thiazol-2-yl)oxetan-3-amine hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the oxetane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a thioamide and a haloketone can be reacted to form the thiazole ring, which is then subjected to further reactions to introduce the oxetane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-thiazol-2-yl)oxetan-3-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the oxetane ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
3-(1,3-thiazol-2-yl)oxetan-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(1,3-thiazol-2-yl)oxetan-3-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can bind to active sites on enzymes, inhibiting their activity. This interaction can disrupt biochemical pathways, leading to various biological effects. The oxetane ring may also play a role in stabilizing the compound or enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-benzothiazol-2-yl)oxetan-3-amine hydrochloride: This compound features a benzothiazole ring instead of a thiazole ring.
2-aminothiazole: A simpler compound with a thiazole ring and an amino group.
Uniqueness
3-(1,3-thiazol-2-yl)oxetan-3-amine hydrochloride is unique due to the presence of both the thiazole and oxetane rings. This combination imparts specific chemical and biological properties that are not found in simpler compounds like 2-aminothiazole. The oxetane ring can enhance the stability and reactivity of the compound, making it a valuable building block in synthetic chemistry and drug development.
Properties
CAS No. |
1415899-75-0 |
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Molecular Formula |
C6H9ClN2OS |
Molecular Weight |
192.7 |
Purity |
95 |
Origin of Product |
United States |
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